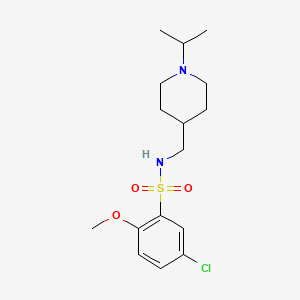
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid, also known as MTOC, is a synthetic compound that has gained significant interest in scientific research due to its unique chemical properties. MTOC is a chiral molecule and is commonly used as a starting material for the synthesis of other compounds.
作用機序
The exact mechanism of action of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid is not well understood. However, it is believed that (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid may act as a nucleophile in certain chemical reactions due to the presence of the oxolane ring and the trifluoromethyl group. Additionally, (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid may interact with specific enzymes or proteins, leading to changes in their activity or function.
Biochemical and Physiological Effects:
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid can inhibit the growth of cancer cells and reduce the replication of certain viruses. Additionally, (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid has been shown to modulate the activity of specific enzymes and proteins involved in various physiological processes.
実験室実験の利点と制限
One of the main advantages of using (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid in lab experiments is its high enantiomeric purity, which is essential for the synthesis of chiral compounds. Additionally, (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid is a versatile intermediate that can be used to synthesize a wide range of compounds with diverse chemical properties. However, the synthesis of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid can be challenging and requires specialized equipment and expertise. Furthermore, the exact mechanism of action of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid is not well understood, which can limit its use in certain applications.
将来の方向性
There are several future directions for research involving (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid. One area of research is the development of new synthetic methods for the production of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid and its potential applications in drug discovery and material science. Finally, the development of new analytical techniques for the detection and quantification of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid and its metabolites in biological samples would be beneficial for future research.
合成法
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid can be synthesized through a multistep process starting from commercially available starting materials. The synthesis of (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid involves the reaction of (S)-(-)-2-chloropropionic acid with trifluoroacetaldehyde in the presence of a base to form a chiral intermediate. This intermediate is then subjected to a series of reactions to yield (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid with high enantiomeric purity.
科学的研究の応用
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid has been used in various scientific research applications, including organic synthesis, drug discovery, and material science. (2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid is a versatile intermediate that can be used to synthesize a wide range of compounds with diverse chemical properties. It has been used in the synthesis of potent antiviral and anticancer agents, as well as in the development of novel materials with unique optical and electronic properties.
特性
IUPAC Name |
(2S,3R,4R)-2-methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-3-5(6(11)12)4(2-13-3)7(8,9)10/h3-5H,2H2,1H3,(H,11,12)/t3-,4-,5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJWIGSGACEMJZ-YUPRTTJUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CO1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H](CO1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R)-2-Methyl-4-(trifluoromethyl)oxolane-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(Acetylamino)phenyl]-3-methylbutanoic acid](/img/structure/B2409700.png)
![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B2409703.png)

![3-(4-propoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2409707.png)

![Methyl 3-[(3-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B2409710.png)
![4-[(3R,4S)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole dihydrochloride](/img/structure/B2409711.png)


![2-[3-(2,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2409714.png)
![Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2409716.png)
![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate](/img/structure/B2409718.png)
